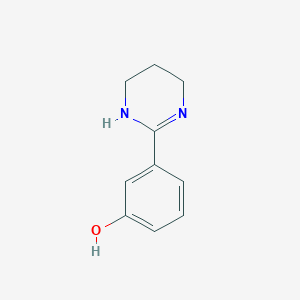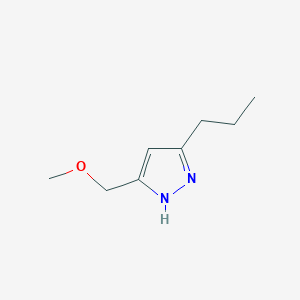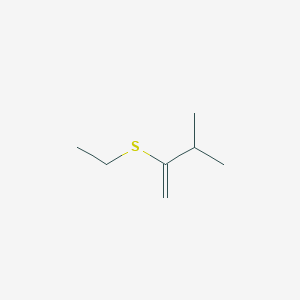
2-(2-clorofenil)acetato de etilo
Descripción general
Descripción
Ethyl 2-(2-chlorophenyl)acetate is an organic compound with the chemical formula C10H11ClO2. It appears as a colorless liquid with a density of 1.191 g/cm³, a boiling point of 209-210°C, and a melting point of -42°C. This compound is soluble in most organic solvents but insoluble in water .
Aplicaciones Científicas De Investigación
Ethyl 2-(2-chlorophenyl)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances and other industrial chemicals.
Mecanismo De Acción
Target of Action
Ethyl 2-(2-chlorophenyl)acetate is a complex compound with potential biological activity. It’s important to note that the compound’s structure contains an indole nucleus, which is known to bind with high affinity to multiple receptors . This suggests that Ethyl 2-(2-chlorophenyl)acetate may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways . For instance, indole derivatives have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been shown to have a variety of effects at the molecular and cellular level .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-chlorophenyl)acetate can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process begins by adding ethyl acetoacetate into a reactor, cooling it to -5 to 10°C, and then adding sulfonyl chloride dropwise. The mixture is then heated to 20-25°C and allowed to react for four hours. After the reaction, the pressure is reduced, and the mixture is vacuumized to remove residual acidic gas. The final product is obtained by distilling the residues at reduced pressure .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-chlorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Transesterification Reactions: It can be used as a substrate or reagent in transesterification reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides.
Transesterification: Catalysts such as acids or bases are typically used.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds where the chloro group is replaced.
Transesterification: Products include different esters formed by exchanging the ethyl group with another alcohol group.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-chloroacetoacetate: Similar in structure but with different reactivity due to the presence of an additional carbonyl group.
Methyl 2-(2-chlorophenyl)acetate: Similar but with a methyl group instead of an ethyl group, affecting its physical properties and reactivity.
Uniqueness
Ethyl 2-(2-chlorophenyl)acetate is unique due to its specific combination of the chloro group and the ethyl ester, making it a valuable intermediate in various chemical syntheses. Its solubility in organic solvents and insolubility in water also make it suitable for specific industrial applications .
Propiedades
IUPAC Name |
ethyl 2-(2-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUANZYIPCHDGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435288 | |
| Record name | Ethyl 2-(2-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40061-54-9 | |
| Record name | Ethyl 2-(2-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Vinyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B48995.png)

![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)
